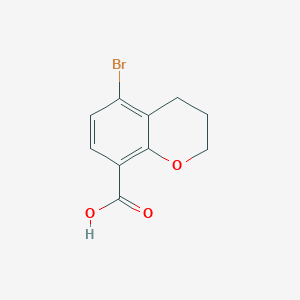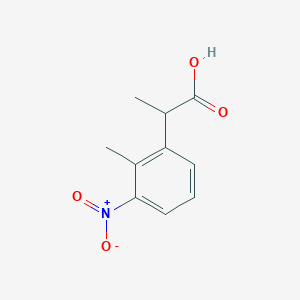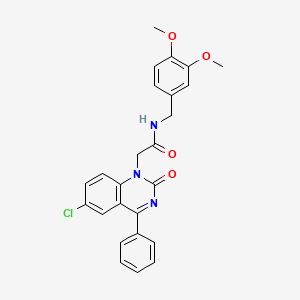
5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid is a chemical compound . The molecular formula of this compound is C10H9BrO3 .
Synthesis Analysis
The synthesis of coumarin heterocycles, which includes this compound, has been a subject of interest for many organic and pharmaceutical chemists . These methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvents, catalysts, and other procedures .Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript . The IUPAC Standard InChIKey for this compound is VZWXIQHBIQLMPN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 362.8±42.0 °C . The density is predicted to be 1.650±0.06 g/cm3 at 20 °C and 760 Torr .Scientific Research Applications
Enantioselective Synthesis
A study by Chen et al. (2012) describes an enantioselective approach toward 3,4-dihydroisocoumarin, highlighting the use of 5-bromo-3,4-dihydro-2H-1-benzopyran derivatives as versatile building blocks. This method employs amino-thiocarbamate catalyzed enantioselective bromocyclization of styrene-type carboxylic acids. The resulting 3-bromo-3,4-dihydroisocoumarins serve as precursors for various dihydroisocoumarin derivatives, demonstrating the compound's utility in synthesizing biologically relevant structures with good yields and enantiomeric excesses (Chen, Zhou, Tan, & Yeung, 2012).
Antimicrobial Properties
Kumari et al. (2019) synthesized benzofuran aryl ureas and carbamates, starting from 5-bromo-2-ethyl carboxylate derived from bromo salicylaldehyde. This process led to the creation of 5-bromobenzofuran-2-carbonyl azide, which was further converted into aryl ureas and carbamates. These compounds were characterized and screened for antimicrobial activities, indicating the potential of 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid derivatives in developing new antimicrobial agents (Kumari, Mathada, Kumar, Suda, & Basavaraja, 2019).
Organic Synthesis and Material Science
Donslund et al. (2015) reported on the enantioselective formation of highly substituted CF3-dihydropyrans, using 5-bromo-6-(trifluoromethyl)-3,4-dihydro-2H-pyrans as key intermediates. This study showcases the application of 5-bromo-3,4-dihydro-2H-1-benzopyran derivatives in creating complex molecules with potential applications in material science and organic electronics. The process demonstrates the compound's utility in coupling reactions, enabling the synthesis of diverse dihydropyran derivatives (Donslund, Monleón, Larsen, Ibsen, & Jørgensen, 2015).
properties
IUPAC Name |
5-bromo-3,4-dihydro-2H-chromene-8-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c11-8-4-3-7(10(12)13)9-6(8)2-1-5-14-9/h3-4H,1-2,5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVRSHCOXWQTMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2OC1)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
110751-07-0 |
Source


|
| Record name | 5-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(3-chlorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2687542.png)


![4-cyano-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2687545.png)
![1-((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2687546.png)




![6-((5-Fluoro-2-methoxyphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2687555.png)
![2-[1-(1,2,3-benzothiadiazol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid](/img/structure/B2687557.png)
![(1R,5R)-3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/no-structure.png)

